molecular formula C16H13N5O4 B10905682 5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

5-ethyl-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B10905682
M. Wt: 339.31 g/mol
InChI Key: GZJYCPVMOYXGOF-UHFFFAOYSA-N
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Description

5-ETHYL-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an indole moiety, a nitro group, and a pyridinecarbohydrazide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-PYRIDINECARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, nitration is performed to introduce the nitro group at the desired position.

    Condensation Reaction: The nitro-indole derivative is then reacted with ethyl hydrazinecarboxylate under acidic or basic conditions to form the hydrazide.

    Cyclization: The intermediate undergoes cyclization with a pyridinecarboxaldehyde derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various reduced forms, which may have different biological activities.

    Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Indoles and Pyridines: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Investigated for its potential to inhibit bacterial and fungal growth.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ETHYL-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-PYRIDINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole and pyridine moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-ETHYL-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-PYRIDINECARBOHYDRAZIDE: Similar in structure but with variations in the substituents on the indole or pyridine rings.

    Indole Derivatives: Compounds with similar indole structures but different functional groups.

    Pyridinecarbohydrazides: Compounds with similar pyridinecarbohydrazide frameworks but different substituents.

Uniqueness

The uniqueness of 5-ETHYL-N’~2~-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-PYRIDINECARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13N5O4

Molecular Weight

339.31 g/mol

IUPAC Name

5-ethyl-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-2-carboxamide

InChI

InChI=1S/C16H13N5O4/c1-2-9-3-5-13(17-8-9)15(22)20-19-14-11-7-10(21(24)25)4-6-12(11)18-16(14)23/h3-8,18,23H,2H2,1H3

InChI Key

GZJYCPVMOYXGOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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